molecular formula C21H34O3 B13718102 (+/-)5(6)-EET methyl ester

(+/-)5(6)-EET methyl ester

Cat. No.: B13718102
M. Wt: 334.5 g/mol
InChI Key: XGESKIWNDBIILZ-IPMPHHSQSA-N
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Description

(+/-)5(6)-EET methyl ester is a methyl ester derivative of epoxyeicosatrienoic acids (EETs), which are signaling molecules derived from arachidonic acid. EETs play significant roles in various physiological processes, including inflammation, blood pressure regulation, and vascular tone. The methyl ester form is often used in research to enhance the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)5(6)-EET methyl ester typically involves the esterification of the corresponding EET. This can be achieved through Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. Another method involves the use of acid chlorides or anhydrides, which react with methanol to form the ester.

Industrial Production Methods

Industrial production of methyl esters generally follows similar principles but on a larger scale. The process involves the continuous flow of reactants through reactors, ensuring optimal mixing and reaction conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the esterification process to completion.

Chemical Reactions Analysis

Types of Reactions

(+/-)5(6)-EET methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and methanol in the presence of water and an acid or base catalyst.

    Oxidation: The compound can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the carboxylic acid and methanol, while oxidation can produce various epoxides or hydroxylated derivatives.

Scientific Research Applications

(+/-)5(6)-EET methyl ester is widely used in scientific research due to its role in various biological processes. Some key applications include:

    Chemistry: Studying the reactivity and stability of methyl esters.

    Biology: Investigating the role of EETs in cellular signaling and physiological processes.

    Medicine: Exploring the therapeutic potential of EETs in treating conditions like hypertension, inflammation, and cardiovascular diseases.

    Industry: Utilizing methyl esters as intermediates in the synthesis of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of (+/-)5(6)-EET methyl ester involves its conversion to active EETs, which then interact with various molecular targets. EETs are known to activate potassium channels, leading to hyperpolarization and relaxation of vascular smooth muscle cells. They also modulate the activity of enzymes like cyclooxygenase and lipoxygenase, influencing the production of other signaling molecules.

Comparison with Similar Compounds

(+/-)5(6)-EET methyl ester can be compared with other EET methyl esters and related compounds:

    Similar Compounds: Other EET methyl esters, such as (+/-)8(9)-EET methyl ester and (+/-)11(12)-EET methyl ester.

    Uniqueness: this compound is unique due to its specific regioisomeric form, which can influence its biological activity and interactions with molecular targets.

Properties

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

methyl 4-[(2S,3R)-3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoate

InChI

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13-/t19-,20+/m1/s1

InChI Key

XGESKIWNDBIILZ-IPMPHHSQSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)OC

Canonical SMILES

CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC

Origin of Product

United States

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